molecular formula C10H12N2O2S3 B389163 N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide

N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide

Cat. No.: B389163
M. Wt: 288.4g/mol
InChI Key: KZKNCKVQDGEQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide is a chemical compound with the molecular formula C10H12N2O2S3 and a molecular weight of 288.4 g/mol. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-methylthiobenzothiazole with dimethylamine and a sulfonylating agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.

    2-Substituted Benzothiazoles: Compounds with similar structural motifs and biological activities.

Uniqueness

N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide is unique due to its specific sulfonyl and dimethylamine functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .

Properties

Molecular Formula

C10H12N2O2S3

Molecular Weight

288.4g/mol

IUPAC Name

N,N-dimethyl-2-methylsulfanyl-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C10H12N2O2S3/c1-12(2)17(13,14)7-4-5-8-9(6-7)16-10(11-8)15-3/h4-6H,1-3H3

InChI Key

KZKNCKVQDGEQAC-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)SC

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)SC

Origin of Product

United States

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